Ethyl 3-chloropropane-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

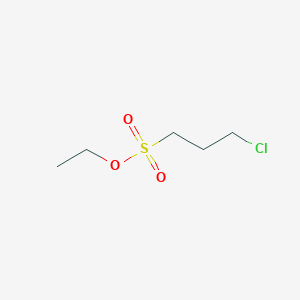

Ethyl 3-chloropropane-1-sulfonate is an organic compound with the molecular formula C5H11ClO3S and a molecular weight of 186.66 g/mol . It is characterized by the presence of a sulfonate group attached to a chlorinated propane chain, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloropropane-1-sulfonate can be synthesized through the reaction of ethyl alcohol with 3-chloropropane-1-sulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs in a solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through techniques such as flash chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloropropane-1-sulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.

Oxidation and Reduction: The sulfonate group can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

Elimination Reactions: Strong bases like potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted sulfonates.

Elimination Reactions: Formation of alkenes.

Oxidation and Reduction: Formation of sulfonic acids or reduced sulfonates.

Scientific Research Applications

Ethyl 3-chloropropane-1-sulfonate is utilized in various scientific research fields:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the modification of biomolecules for studying biological pathways.

Medicine: Potential use in drug development and as a building block for pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-chloropropane-1-sulfonate involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorine atom. This allows it to form covalent bonds with various nucleophilic species, facilitating its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-chloropropane-1-sulfonate

- Propyl 3-chloropropane-1-sulfonate

- Butyl 3-chloropropane-1-sulfonate

Uniqueness

This compound is unique due to its specific chain length and the presence of the ethyl group, which can influence its reactivity and solubility compared to its methyl, propyl, and butyl analogs .

Biological Activity

Ethyl 3-chloropropane-1-sulfonate (ECPS) is a sulfonate ester that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and toxicology. This article aims to provide a comprehensive overview of the biological activity of ECPS, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

ECPS is characterized by the presence of a sulfonate group attached to an ethyl ester. Its molecular formula is C5H10ClO3S, which indicates the presence of chlorine and sulfur in its structure. The compound's unique properties arise from this configuration, influencing its reactivity and biological interactions.

The biological activity of ECPS can be attributed to several mechanisms:

- Alkylation : ECPS may exert its effects through alkylation of nucleophilic sites in biological molecules, similar to other halogenated compounds. This can lead to modifications in DNA, proteins, and lipids, potentially disrupting normal cellular functions.

- Inhibition of Enzymatic Activity : Compounds like ECPS can inhibit various enzymes involved in cellular processes. For instance, it has been shown to interact with DNA repair enzymes, which could enhance the cytotoxicity of certain chemotherapeutic agents.

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effects of ECPS on different cell lines. The following table summarizes the findings from various studies:

These results indicate that ECPS possesses significant cytotoxic properties across various cancer cell lines, with varying mechanisms contributing to its biological activity.

Case Studies

- Topoisomerase Inhibition : In a study assessing the activity of ECPS as a potential Topoisomerase I inhibitor, it was demonstrated that the compound effectively induced DNA cleavage at concentrations as low as 10 µM. This activity was comparable to known Topoisomerase inhibitors like camptothecin, suggesting a similar mechanism of action that warrants further investigation into its therapeutic potential against cancers reliant on this enzyme for proliferation .

- Toxicological Assessment : A toxicological profile was established for ECPS, revealing that exposure at high concentrations resulted in significant cellular damage and apoptosis in cultured cells. The study highlighted the importance of understanding the dose-response relationship for ECPS to mitigate potential risks associated with its use in therapeutic contexts .

Properties

IUPAC Name |

ethyl 3-chloropropane-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO3S/c1-2-9-10(7,8)5-3-4-6/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXZYSIVMFUDAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)CCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.